molecular formula C12H18O3 B1295149 (2,2-Diethoxyethoxy)benzene CAS No. 32438-31-6

(2,2-Diethoxyethoxy)benzene

Cat. No.: B1295149
CAS No.: 32438-31-6
M. Wt: 210.27 g/mol
InChI Key: IISGAJPGMKEIAZ-UHFFFAOYSA-N
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Description

(2,2-Diethoxyethoxy)benzene: is an organic compound with the molecular formula C12H18O3 It is a derivative of benzene, where the benzene ring is substituted with a (2,2-diethoxyethoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Diethoxyethoxy)benzene typically involves the reaction of benzene with (2,2-diethoxyethoxy)acetaldehyde. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions include maintaining a specific temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: (2,2-Diethoxyethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons or alcohols.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the (2,2-diethoxyethoxy) group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed:

    Oxidation: Formation of (2,2-diethoxyethoxy)benzaldehyde or (2,2-diethoxyethoxy)benzoic acid.

    Reduction: Formation of (2,2-diethoxyethoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: (2,2-Diethoxyethoxy)benzene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological research, this compound can be used to study the effects of benzene derivatives on biological systems

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. It may also be used as a solvent or reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (2,2-Diethoxyethoxy)benzene involves its interaction with specific molecular targets. The (2,2-diethoxyethoxy) group can influence the reactivity of the benzene ring, making it more susceptible to certain chemical reactions. The pathways involved may include electrophilic aromatic substitution, where the compound acts as a nucleophile or electrophile depending on the reaction conditions.

Comparison with Similar Compounds

    (2,2-Diethoxyethoxy)methylbenzene: Similar structure with a methyl group attached to the benzene ring.

    2,6-Diethoxybenzaldehyde: Contains two ethoxy groups and an aldehyde group on the benzene ring.

    3-(3-Chloropropoxy)benzaldehyde: Contains a chloropropoxy group and an aldehyde group on the benzene ring.

Uniqueness: (2,2-Diethoxyethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties

Properties

IUPAC Name

2,2-diethoxyethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-3-13-12(14-4-2)10-15-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISGAJPGMKEIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067682
Record name Benzene, (2,2-diethoxyethoxy)-
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32438-31-6
Record name (2,2-Diethoxyethoxy)benzene
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Record name 2,2-Diethoxyethoxy-benzene,
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Record name Phenoxyacetaldehyde diethyl acetal
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Record name Benzene, (2,2-diethoxyethoxy)-
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Record name Benzene, (2,2-diethoxyethoxy)-
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Record name (2,2-diethoxyethoxy)benzene
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Record name (2,2-DIETHOXYETHOXY)BENZENE
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Synthesis routes and methods I

Procedure details

Sodium hydride (5.83 g of a 55% dispersion in mineral oil) was added to a solution of phenol (12.56 g) in DMPU (25 ml) at 5° C. and the mixture was stirred for 30 minutes. Bromoacetaldehyde diethyl acetal (10.05 ml) was added and the mixture was heated at 110° C. for 5 hours, then allowed to cool. The mixture was partitioned between ethyl acetate (100 ml) and water (100 ml) and the organic phase was separated and washed sequentially with aqueous 2M sodium hydroxide solution (2×50 ml) and water (50 ml). The aqueous fractions were combined and re-extracted with ethyl acetate (100 ml). The combined organic extracts were dried (MgSO4) and concentrated. The resultant oil was purified by flash column chromatography, eluting with ethyl acetate/hexane (1:10 v/v) to give 2-phenoxyacetaldehyde diethyl acetal (9.43 g) as an oil; NMR: 1.25(6H,t, J=7.0 Hz), 3.6-3.85(4H,m), 4.05(2 H,d, J=6.0 Hz), 4.85 (1H,t, J=6.0 Hz) and 6.9-7.35(5H,m).
Quantity
0 (± 1) mol
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12.56 g
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25 mL
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10.05 mL
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Synthesis routes and methods II

Procedure details

0.94 g (10 mmol) of phenol, 1.52 g (10 mmol) of chloroacetaldehyde diethyl acetal, 2.77 g (20 mmol) of potassium carbonate, 500 mg of potassium iodide and 5 ml of dimethylformamide were heated for 1 hour at 175° C. under microwave conditions. The mixture was then diluted with 2M aqueous sodium hydroxide solution and extracted with dichloromethane. The organic layer was dried with sodium sulfate and the solvent evaporated in vacuum. The crude product was obtained in almost quantitative yield.
Quantity
0.94 g
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reactant
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1.52 g
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reactant
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2.77 g
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500 mg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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